molecular formula C9H13O4- B14388362 3-(Methoxycarbonyl)hept-2-enoate CAS No. 89966-39-2

3-(Methoxycarbonyl)hept-2-enoate

Cat. No.: B14388362
CAS No.: 89966-39-2
M. Wt: 185.20 g/mol
InChI Key: UKFHLCLFVUUVGL-UHFFFAOYSA-M
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Description

3-(Methoxycarbonyl)hept-2-enoate is an α,β-unsaturated ester characterized by a hept-2-enoate backbone with a methoxycarbonyl substituent at the 3-position. This compound is structurally significant due to its conjugated double bond and electron-withdrawing ester group, which influence its reactivity in cycloaddition reactions, nucleophilic additions, and polymerization processes.

Properties

CAS No.

89966-39-2

Molecular Formula

C9H13O4-

Molecular Weight

185.20 g/mol

IUPAC Name

3-methoxycarbonylhept-2-enoate

InChI

InChI=1S/C9H14O4/c1-3-4-5-7(6-8(10)11)9(12)13-2/h6H,3-5H2,1-2H3,(H,10,11)/p-1

InChI Key

UKFHLCLFVUUVGL-UHFFFAOYSA-M

Canonical SMILES

CCCCC(=CC(=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)hept-2-enoate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is alkylated with an appropriate alkyl halide under basic conditions, followed by decarboxylation to yield the desired product . The reaction conditions often involve the use of sodium ethoxide in ethanol as the base and solvent, respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)hept-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(Methoxycarbonyl)hept-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)hept-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-Arylamino-2-Benzoylaminobut-2-enoate ()

This compound shares the α,β-unsaturated ester motif with 3-(Methoxycarbonyl)hept-2-enoate. Its synthesis involves heating with polyphosphoric acid (PPA), leading to cyclization into oxazoloquinolines or imidazole carboxylates. In contrast, the absence of an aromatic amine substituent in this compound may reduce its propensity for intramolecular cyclization, favoring instead intermolecular reactions such as Michael additions .

Methyl (S)-3,3-Dimethyl-2-(Methylamino)butanoate Hydrochloride ()

This branched ester lacks the conjugated double bond but shares the methoxycarbonyl group. Its synthesis via hydrochloric acid treatment highlights the stability of the ester group under acidic conditions, a property likely shared by this compound. However, the presence of the α,β-unsaturated system in the latter may increase susceptibility to hydrolysis under basic conditions .

Physical and Chemical Properties

The table below compares key properties of this compound with structurally related esters:

Compound Name CAS Number Key Properties Synthesis Yield/Purity Reference
This compound Not provided Predicted: Low water solubility, high reactivity in conjugate additions N/A N/A
Methyl Decanoate 110-42-9 Boiling point: 224°C; used as biodiesel component Commercial
Methyl Laurate 111-82-0 Melting point: 5°C; surfactant applications Commercial
Irisquinone (1) Not provided Yellow crystalline solid; 87% purity post-chromatography 205 mg (87%)

Key Observations :

  • Solubility: Linear esters like methyl decanoate exhibit higher hydrophobicity than this compound, which may have moderate solubility due to the polarizable double bond.
  • Reactivity: The α,β-unsaturated system in this compound enhances its electrophilicity compared to saturated esters, making it more reactive in Diels-Alder reactions .

Stability and Reactivity Contrasts

  • Acid/Base Stability: demonstrates that methoxycarbonyl groups remain intact under acidic conditions (e.g., HCl/dioxane), but the conjugated double bond in this compound may render it prone to nucleophilic attack or oxidation absent in saturated esters .
  • Purification Challenges: Irisquinone (1) achieved only 87% purity after chromatography (), possibly due to polar byproducts, a challenge that may extend to this compound purification .

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